Electrocatalytic Methanol Oxidation Current Density
In a comparative study evaluating POCOP-based pincer complexes as modifiers for carbon paste electrodes, the iPr-substituted POCOP-Ni(II) complex (a1) demonstrated a quantifiably superior performance in the electro-oxidation of methanol compared to its tBu-substituted (a2) and phenyl-substituted (a3) analogs. Specifically, complex a1 achieved the highest current density and catalytic rate constant, underscoring the critical role of P-substituent selection in optimizing electrocatalytic activity .
| Evidence Dimension | Current density in methanol electro-oxidation at 0.5 mM MeOH |
|---|---|
| Target Compound Data | 429.5 mA cm⁻² |
| Comparator Or Baseline | [NiCl{C₆H₂-4-OH-2,6-(OPtBu₂)₂}] (a2) and [NiCl{C₆H₂-4-OH-2,6-(OPPh₂)₂}] (a3) with lower current densities |
| Quantified Difference | Not explicitly quantified vs. each analog, but reported as 'exhibited the best current density... compared to its analogs a2 and a3' |
| Conditions | Cyclic voltammetry on carbon paste electrodes modified with 10% w/w complex in alkaline media (0.1 M KOH) with 0.5 mM MeOH |
Why This Matters
This quantification of current density is essential for selecting an electrocatalyst; a higher value directly translates to greater power output potential in a direct methanol fuel cell (DMFC), making a1 the preferred candidate for this application over its analogs.
